molecular formula C6H3BrIN3 B13497685 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13497685
M. Wt: 323.92 g/mol
InChI Key: CMAJSSHNFYUEFP-UHFFFAOYSA-N
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Description

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of bromine and iodine atoms attached to a triazolo[1,5-a]pyridine core. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate has been reported . Another method includes the Dimroth rearrangement of [1,2,4]triazolo[3,4-a]pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methodologies used in laboratory synthesis can be scaled up for industrial applications, considering factors such as reaction efficiency, cost, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include copper acetate for cycloaddition reactions and lead tetraacetate for oxidation reactions . The conditions typically involve controlled temperatures and the use of solvents such as acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives of the triazolopyridine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt and inhibits JAK1 and JAK2 pathways . These interactions lead to the modulation of various biological processes, making it a valuable compound in drug discovery.

Comparison with Similar Compounds

Biological Activity

6-Bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the triazolopyridine family. Its unique structure, characterized by the presence of both bromine and iodine atoms, enhances its reactivity and potential biological activities. This article delves into the compound's biological activity, synthesizing findings from various studies and highlighting its pharmacological implications.

  • Molecular Formula : CHBrIN
  • Molecular Weight : Approximately 323.92 g/mol

The dual halogenation of this compound contributes to its significant reactivity, making it a valuable candidate in medicinal chemistry and drug discovery.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The halogen atoms enhance binding affinity and selectivity towards these targets, enabling the compound to inhibit various enzymatic activities. Notably, it has shown promise in inhibiting cytochrome P450 enzymes (e.g., CYP1A2), which are essential in drug metabolism .

Anticancer Properties

Research indicates that derivatives of this compound exhibit potent anticancer activities. For example:

  • TGF-β Type I Receptor Kinase Inhibition : A study demonstrated that a related compound inhibited TGF-β receptor kinase (ALK5) with an IC50 value of 0.013 μM, indicating strong potential as an anticancer agent .
  • RORγt Inhibition : Another derivative was identified as a potent inverse agonist for RORγt, a transcription factor linked to psoriasis and other inflammatory conditions .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazolopyridines are known for their antibacterial and antifungal activities. While specific data on this compound is limited, similar compounds have demonstrated effectiveness against various pathogens .

Case Studies

StudyFocusFindings
Study on ALK5 Inhibition Cancer TherapeuticsCompound showed IC50 of 0.013 μM against ALK5; high selectivity noted .
RORγt Inverse Agonist Study Anti-inflammatoryDerivative exhibited strong inhibition of IL-17A production in vitro and in vivo .
Antimicrobial Evaluation Antibacterial ActivityRelated triazolopyridines displayed broad-spectrum antibacterial effects .

Synthesis Methods

Several synthesis methods for this compound have been developed:

  • Nucleophilic Substitution : Utilizing reagents like sodium azide for halogen replacement.
  • Oxidation/Reduction Reactions : Employing oxidizing agents such as hydrogen peroxide to modify the compound's properties .

Properties

Molecular Formula

C6H3BrIN3

Molecular Weight

323.92 g/mol

IUPAC Name

6-bromo-2-iodo-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C6H3BrIN3/c7-4-1-2-5-9-6(8)10-11(5)3-4/h1-3H

InChI Key

CMAJSSHNFYUEFP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC(=NN2C=C1Br)I

Origin of Product

United States

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